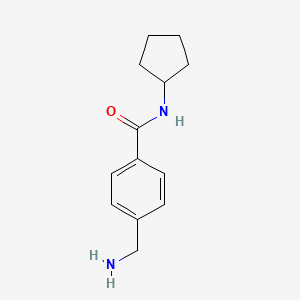
(Methylcarbamoyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methylcarbamoyl)alanine, also known as MeCarb-Ala, is a non-proteinogenic amino acid that has been studied for its potential applications in various scientific fields. MeCarb-Ala is a derivative of alanine, an amino acid that is commonly found in proteins. In
作用機序
The mechanism of action of (Methylcarbamoyl)alanine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects
(Methylcarbamoyl)alanine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain receptors in the brain, which could lead to the development of drugs for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using (Methylcarbamoyl)alanine in lab experiments is that it is relatively easy to synthesize. It is also a stable compound that can be stored for long periods of time. However, one of the limitations of using (Methylcarbamoyl)alanine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
将来の方向性
There are several future directions for the study of (Methylcarbamoyl)alanine. One direction is to further investigate its potential applications in the field of drug discovery. Another direction is to study its potential applications in the field of neuroscience. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that can accurately measure its effects.
Conclusion
In conclusion, (Methylcarbamoyl)alanine is a non-proteinogenic amino acid that has been studied for its potential applications in various scientific fields. It can be synthesized using several methods and has been found to inhibit the activity of certain enzymes and modulate the activity of certain receptors in the body. While there are advantages to using (Methylcarbamoyl)alanine in lab experiments, its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects. However, there are several future directions for the study of (Methylcarbamoyl)alanine, including further investigation into its potential applications in drug discovery and neuroscience, and further research to fully understand its mechanism of action.
合成法
(Methylcarbamoyl)alanine can be synthesized using several methods. One of the most common methods is the reaction of alanine with methyl isocyanate. This reaction yields (Methylcarbamoyl)alanine as a white crystalline solid. Another method involves the reaction of N-methylcarbamoyl chloride with alanine. This reaction also yields (Methylcarbamoyl)alanine as a white crystalline solid.
科学的研究の応用
(Methylcarbamoyl)alanine has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of drug discovery. (Methylcarbamoyl)alanine has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of anticancer drugs.
(Methylcarbamoyl)alanine has also been studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of certain receptors in the brain, which could lead to the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(methylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKJUOWDJNEADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylcarbamoyl)alanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)
![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)


![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)


![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
